molecular formula C28H24N2O6 B12016793 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767314-38-5

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12016793
CAS No.: 767314-38-5
M. Wt: 484.5 g/mol
InChI Key: TZGZBSNJJGDJFG-STBIYBPSSA-N
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Description

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxybenzoyl and dimethoxybenzoate groups attached to a naphthyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with hydrazine to form 4-methoxybenzoyl hydrazide. This intermediate is then reacted with 2-naphthylamine to form the carbohydrazonoyl derivative. Finally, the compound is esterified with 3,4-dimethoxybenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

767314-38-5

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

[1-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H24N2O6/c1-33-21-12-8-19(9-13-21)27(31)30-29-17-23-22-7-5-4-6-18(22)10-14-24(23)36-28(32)20-11-15-25(34-2)26(16-20)35-3/h4-17H,1-3H3,(H,30,31)/b29-17+

InChI Key

TZGZBSNJJGDJFG-STBIYBPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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